Bienvenue dans la boutique en ligne BenchChem!

[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

carbonic anhydrase inhibition tumour hypoxia isozyme selectivity

This 4-methoxyphenyl furochromen acetic acid is a unique hCA XII-selective probe with no detectable hCA I, II, or IX inhibition at ≤100 µM. Unlike 4-fluorophenyl analogs, it enables unambiguous CA XII target deconvolution. The 6-position acetic acid handle permits versatile conjugation for probe development. Ideal scaffold for crystallography-driven optimization campaigns. In stock as screening compound; bulk quantities available upon request. Don't confound your hypoxia research with dual-targeting analogs.

Molecular Formula C22H18O6
Molecular Weight 378.4 g/mol
Cat. No. B4836313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Molecular FormulaC22H18O6
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C)CC(=O)O
InChIInChI=1S/C22H18O6/c1-11-15-8-17-18(13-4-6-14(26-3)7-5-13)10-27-20(17)12(2)21(15)28-22(25)16(11)9-19(23)24/h4-8,10H,9H2,1-3H3,(H,23,24)
InChIKeyRLURSWVYKIBSLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(4-Methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic Acid: A Selectively Functionalized Furocoumarin Scaffold for Targeted Research Procurement


[3-(4-Methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid (C22H18O6, MW 378.4) is a synthetic furocoumarin derivative belonging to the psoralen analog class, characterized by a linearly fused furan–chromenone core with a 4-methoxyphenyl substituent at the 3-position, dual methyl groups at the 5- and 9-positions, and an acetic acid side chain at the 6-position [1]. This specific substitution pattern distinguishes it from the broader family of 3-aryl-furo[3,2-g]chromen-6-yl acetic acids that have been investigated as selective inhibitors of tumour-associated carbonic anhydrase isoforms hCA IX and XII, a validated target class for hypoxic tumour therapy [2].

Scientific Procurement Risk: Why [3-(4-Methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic Acid Cannot Be Replaced by In-Class Analogs


Within the 7H-furo[3,2-g]chromene acetic acid series, minor changes to the 3-aryl substituent produce fundamentally different selectivity fingerprints against the carbonic anhydrase isozyme panel. The 4-methoxyphenyl analog (structurally equivalent to EMAC10164b) exhibits a unique profile of complete selectivity for hCA XII with total loss of activity against hCA I, II, and IX at concentrations up to 100 µM, whereas the 4-fluorophenyl analog EMAC10164d shows dual hCA IX/XII inhibition (Ki = 0.46 µM and 0.80 µM, respectively), and the 3-methoxyphenyl regioisomer displays a substantial drop in potency (Ki >100 µM for hCA IX) [1]. Generic substitution without verifying the exact 3-aryl identity therefore risks unknowingly switching between a mono-targeting CA XII-selective tool and a dual CA IX/XII inhibitor, which would confound target deconvolution experiments and lead to irreproducible pharmacological results [1].

Quantitative Differentiation Evidence for [3-(4-Methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic Acid Against Closest Comparators


hCA XII-Selective Inhibition: Complete Isoform Selectivity vs. 4-Fluorophenyl and Unsubstituted Analogs

In a head-to-head isozyme profiling study across hCA I, II, IX, and XII, the 4-methoxyphenyl-substituted furo-chromene (EMAC10164b) produced a complete loss of inhibitory activity against hCA I, II, and IX at concentrations up to 100 µM, achieving exclusive selectivity for hCA XII, whereas the 4-fluorophenyl analog EMAC10164d inhibited both hCA IX (Ki = 0.46 µM) and hCA XII (Ki = 0.80 µM) [1]. The 4-methylphenyl (EMAC10164a) and 4-bromophenyl (EMAC10164c) analogs also exhibited the same hCA XII-only selectivity pattern, confirming that the 4-substituted phenyl series as a whole drives selectivity away from hCA IX, but the 4-methoxyphenyl variant offers a distinct electron-donating character that may influence binding kinetics beyond what is achievable with the 4-methyl or 4-bromo congeners [1].

carbonic anhydrase inhibition tumour hypoxia isozyme selectivity furochromene SAR

Scaffold Rigidity Advantage: 7H-Furo[3,2-g]chromene vs. 2H-Chromene Core for Consistent Binding Orientation

Molecular docking studies comparing the 7H-furo-chromene series (EMAC10164, to which the 4-methoxyphenyl compound belongs) with the 2H-chromene series (EMAC10163) revealed a critical scaffold-level differentiation: the higher rigidity of the fused furan ring in the 7H-furo-chromene series forces a single, reproducible binding orientation with the chromene ring always oriented towards the zinc ion in the CA active site, whereas the more flexible 2H-chromene derivatives EMAC10163a and EMAC10163b exhibited two distinct proposed binding modes within hCA IX [1]. This conformational homogeneity of the furo-chromene scaffold simplifies structure-based optimization and reduces binding mode ambiguity in crystallography or cryo-EM studies [1].

molecular docking binding mode consistency scaffold rigidity structure-based design

Physicochemical Differentiation: LogP and Polar Surface Area Parameters for Membrane Permeability Profiling

The compound exhibits a calculated logP of 4.00 and a topological polar surface area (tPSA) of 89.9 Ų, with 1 hydrogen bond donor and 6 hydrogen bond acceptors . Within the 3-aryl-furo[3,2-g]chromene acetic acid series, the 4-methoxyphenyl (electron-donating, –OCH₃) substituent is predicted to confer higher lipophilicity than the 4-fluorophenyl analog (electron-withdrawing, –F), while maintaining lower lipophilicity than the 4-bromophenyl analog (heavy halogen). The tPSA value of 89.9 Ų places this compound near the typical threshold of 90 Ų for blood–brain barrier penetration, making it a boundary-case molecule for CNS vs. peripheral target engagement studies . In contrast, the propanoic acid chain analog (3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid) incorporates an additional methylene unit that further increases logP and adds a rotatable bond, altering membrane partitioning characteristics .

drug-likeness logP topological polar surface area ADME profiling permeability

CA Isoform Selectivity vs. Clinical Standard Acetazolamide: Reduced Off-Target CA I/II Liability

The clinical carbonic anhydrase inhibitor acetazolamide (AAZ) is a potent but unselective inhibitor that acts on all CA isoforms tested. In the same assay system, AAZ inhibits hCA I, II, IX, and XII without meaningful discrimination, whereas the entire EMAC10164 furo-chromene series (including the 4-methoxyphenyl, 4-methylphenyl, and 4-bromophenyl analogs) shows no detectable inhibition of the cytosolic off-target isoforms hCA I and II at concentrations up to 100 µM [1]. This absence of hCA I/II activity is a class-level feature of the 3,4-diaryl-7H-furo[3,2-g]chromene scaffold and represents a reduction in polypharmacology compared to AAZ that is critical for experiments where CA I/II engagement would confound phenotypic readouts [1].

acetazolamide off-target carbonic anhydrase selectivity ratio drug safety

Carboxylic Acid Pharmacophore: Synthetic Differentiation from Non-Acidic Psoralen Scaffolds

The deliberate introduction of an acetic acid moiety at the 6-position of the furo[3,2-g]chromen-7-one core distinguishes this compound from classical psoralen derivatives (e.g., 8-methoxypsoralen, 5-methoxypsoralen) that lack carboxylic acid functionality. The synthetic route involves a multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum's acid, followed by acidic cyclization to form the furylacetic acid moiety [1]. This carboxylic acid group was explicitly designed as an additional pharmacophore to modulate hydrogen-bonding interactions with biological targets while simultaneously improving aqueous solubility at physiological pH through ionization [2]. Classical psoralens such as 8-methoxypsoralen (8-MOP) lack this ionizable handle and rely solely on DNA intercalation and photoactivation for their biological effects [2].

psoralen modification carboxylic acid pharmacophore synthetic accessibility water solubility

3-Aryl Substituent Position Effect: 4-Methoxyphenyl vs. 3-Methoxyphenyl Regioisomer Differentiation

Within the 7H-furo-chromene series, the position of the methoxy group on the 3-phenyl ring critically determines CA inhibition potency. When the methoxy substituent is at the 4′-position (para, corresponding to the target compound EMAC10164b), the resulting molecule is hCA XII-selective. However, when the methoxy group is shifted to the 3′-position (meta) on the furo-chromene scaffold, the inhibition potency towards hCA IX drops dramatically to Ki >100 µM, and hCA XII inhibition is weakened to Ki = 4.86 µM [1]. This regioisomer comparison demonstrates that the 4-methoxy substitution pattern is essential for maintaining hCA XII binding affinity within the furo-chromene series, and that procurement of the 3-methoxy regioisomer would yield a compound with substantially inferior target engagement [1].

regioisomer comparison substituent position effect SAR methoxy positional isomer

Application Scenarios for [3-(4-Methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic Acid Based on Quantitative Differentiation Evidence


hCA XII-Specific Chemical Probe Development for Hypoxic Tumour Microenvironment Studies

The compound's exclusive selectivity for hCA XII with no detectable hCA I, II, or IX inhibition at up to 100 µM makes it an ideal starting scaffold for developing chemical probes to dissect the specific role of CA XII in tumour hypoxia, acidosis, and invasion, without confounding signals from hCA IX co-inhibition [1]. Researchers studying the divergent functions of CA IX versus CA XII in 3D spheroid or in vivo tumour models can employ this compound as a CA XII-only tool, whereas the 4-fluorophenyl analog EMAC10164d would be unsuitable for this purpose due to its dual CA IX/XII activity [1].

Fragment-Based and Structure-Guided Drug Design Leveraging Scaffold Rigidity

The 7H-furo-chromene core's demonstrated ability to adopt a single, reproducible binding orientation in the CA active site—in contrast to the dual binding modes of the 2H-chromene series—makes the 4-methoxyphenyl compound a superior template for fragment growing, scaffold hopping, or crystallography-driven optimization campaigns [1]. Docking studies have confirmed consistent chromene ring orientation toward the catalytic zinc ion, facilitating rational design of derivatives with predictable binding poses [1].

Carboxylic Acid-Tethered Conjugate and Prodrug Synthesis for Photochemotherapy Research

The 6-position acetic acid moiety provides a synthetically accessible conjugation handle for attaching fluorophores, biotin tags, or PEG chains, enabling the generation of probe molecules for target engagement studies, pull-down assays, or imaging applications [1]. This functionality is absent in classical psoralens such as 8-methoxypsoralen, which lack ionizable groups for aqueous formulation at physiological pH [2]. Additionally, the carboxylic acid enables exploration of ester prodrug strategies analogous to those reported for 3-psoralenacetic acids, where the acid group can modulate photoactivation-dependent cytotoxicity [2].

Estrogen Receptor Modulation Screening in Osteosarcoma and Breast Cancer Cell Models

Given the patent-protected application of furo[3,2-g]chromene derivatives as estrogen receptor modulators with demonstrated antiproliferative activity against human osteosarcoma U2OS-EGFP-4F12G cells [1], this compound can serve as a screening candidate or scaffold for ERα/ERβ modulation studies in bone and breast cancer models. The 4-methoxyphenyl substitution pattern aligns with the general structural formula disclosed in the Shenyang Pharmaceutical University patent family covering furo[3,2-g]chromene compounds as selective estrogen receptor modulators [1].

Quote Request

Request a Quote for [3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.